SDOX

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C69H97NO20S2 |

|---|---|

Peso molecular |

1324.6 g/mol |

Nombre IUPAC |

1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate |

InChI |

InChI=1S/C69H97NO20S2/c1-39(2)10-8-11-40(3)47-16-17-48-44-15-14-42-34-43(20-22-67(42,5)49(44)21-23-68(47,48)6)85-28-26-83-24-25-84-27-29-86-54(73)18-19-55(74)87-30-32-91-92-33-31-88-66(80)70-50-35-56(89-41(4)61(50)75)90-52-37-69(81,53(72)38-71)36-46-58(52)65(79)60-59(63(46)77)62(76)45-12-9-13-51(82-7)57(45)64(60)78/h9,12-14,39-41,43-44,47-50,52,56,61,71,75,77,79,81H,8,10-11,15-38H2,1-7H3,(H,70,80)/t40-,41+,43-,44?,47-,48?,49?,50+,52+,56+,61-,67+,68-,69+/m1/s1 |

Clave InChI |

QPBKORWGSBLEPU-CBRSTGIFSA-N |

SMILES isomérico |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCCSSCCOC(=O)CCC(=O)OCCOCCOCCO[C@@H]6CC[C@@]7(C8CC[C@@]9([C@H](CCC9C8CC=C7C6)[C@H](C)CCCC(C)C)C)C)O |

SMILES canónico |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCCSSCCOC(=O)CCC(=O)OCCOCCOCCOC6CCC7(C8CCC9(C(C8CC=C7C6)CCC9C(C)CCCC(C)C)C)C)O |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of SDOX: A Synergistic Drug Delivery System

For Researchers, Scientists, and Drug Development Professionals

The term "SDOX" in recent literature refers not to a single molecular entity, but to a sophisticated, supramolecular nanovehicle platform designed for the synergistic co-delivery of the chemotherapeutic agent Doxorubicin (DOX) and small interfering RNA (siRNA) . This system aims to overcome a primary challenge in oncology: multidrug resistance (MDR). The core of the this compound mechanism is a dual-pronged attack on cancer cells. Doxorubicin acts as the cytotoxic agent, while the siRNA component silences genes that confer resistance to chemotherapy.

One iteration of this compound is a hydrogen sulfide (H₂S)-releasing version of doxorubicin, which has shown efficacy in doxorubicin-resistant tumor models.[1] This version, also referred to as this compound, is less cardiotoxic than its parent drug.[1] this compound is believed to overcome doxorubicin resistance by inducing the degradation of P-glycoprotein (Pgp) and causing significant misfolding of proteins associated with the endoplasmic reticulum (ER), which in turn triggers ER-dependent apoptosis.[2]

Core Components and Individual Mechanisms of Action

1.1 Doxorubicin (DOX): The Cytotoxic Payload

Doxorubicin is a well-established anthracycline antibiotic widely used in cancer chemotherapy.[3] Its primary mechanisms of action include:

-

DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, obstructing DNA replication and transcription processes.[4]

-

Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme. This prevents the re-ligation of the DNA strands after they have been cleaved, leading to double-strand breaks and the initiation of apoptosis.

-

Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, which produces free radicals that damage cellular components, including DNA, proteins, and lipids, ultimately inducing apoptosis.[3][4]

1.2 Small Interfering RNA (siRNA): The Resistance Modulator

siRNA operates through the RNA interference (RNAi) pathway, a natural cellular process for regulating gene expression. When introduced into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The siRNA's antisense strand then guides RISC to the complementary messenger RNA (mRNA) sequence of the target gene. This leads to the cleavage and degradation of the mRNA, effectively "silencing" the gene by preventing its translation into a functional protein.

In the context of this compound and similar co-delivery systems, the siRNA is typically designed to target genes responsible for multidrug resistance.[5][6] A primary target is the MDR1 gene, which encodes for P-glycoprotein (P-gp).[7][8][9][10][11]

-

P-glycoprotein (P-gp): This protein is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic drugs, including doxorubicin, out of the cancer cell.[10][11] Overexpression of P-gp is a major cause of reduced intracellular drug concentration and subsequent treatment failure.[7][8][9][10][11]

Other potential siRNA targets in co-delivery systems include anti-apoptotic proteins like Bcl-2, which are part of the "non-pump" resistance mechanisms.[12][13] Silencing Bcl-2 can lower the threshold for apoptosis, making cancer cells more susceptible to doxorubicin's cytotoxic effects.[12]

The this compound Nanovehicle: Enabling Synergistic Action

The nanocarrier is the cornerstone of the this compound system, engineered to encapsulate and protect both the hydrophilic siRNA and the amphiphilic doxorubicin, ensuring they reach the tumor site and are internalized by cancer cells together. Various materials are used to construct these nanovehicles, including:

-

Mesoporous Silica Nanoparticles (MSNPs): These particles have a porous structure that can be loaded with doxorubicin and a surface that can be functionalized with cationic polymers (like polyethylenimine, PEI) to electrostatically bind the negatively charged siRNA.[10][11]

-

Lipid- and Polymer-Based Micelles/Niosomes: Amphiphilic molecules that self-assemble into core-shell structures, capable of encapsulating both drug and siRNA.[14][15]

-

Self-Assembled Inorganic Silica Nanocarriers: A rapid synthesis method where doxorubicin first intercalates with siRNA, and this complex then serves as a template for the co-condensation of silica precursors.[5][6]

The co-delivery strategy ensures that the mechanism for drug resistance is disabled at the same time the drug is delivered, creating a synergistic effect that is more potent than the sequential or separate administration of the two agents.[5]

The Synergistic Mechanism of this compound

The combined action of the this compound system unfolds in a coordinated sequence:

-

Systemic Circulation and Tumor Targeting: The nanovehicle circulates in the bloodstream. Its nanoscale size may allow it to take advantage of the enhanced permeability and retention (EPR) effect, leading to passive accumulation in tumor tissue.

-

Cellular Uptake: The nanovehicle is internalized by cancer cells, often via endocytosis. This route of entry can bypass the P-gp efflux pumps on the cell surface that would otherwise expel free doxorubicin.

-

Endosomal Escape and Payload Release: The nanocarrier is designed to escape the endosome and release its cargo into the cytoplasm. This release can be triggered by the acidic environment of the endosome.[5][10]

-

Concurrent Action:

-

The released siRNA enters the RNAi pathway, leading to the degradation of P-gp mRNA. This reduces the synthesis of new P-gp pumps.[7][8][9]

-

The released doxorubicin is now free to act within the cell. With the P-gp efflux mechanism suppressed, doxorubicin can accumulate to therapeutic concentrations, particularly within the nucleus.[10][11]

-

-

Enhanced Apoptosis: The high intracellular concentration of doxorubicin effectively induces DNA damage and oxidative stress. Simultaneously, the silencing of resistance genes (like P-gp or Bcl-2) prevents the cell from expelling the drug and lowers its apoptotic threshold. This combined assault leads to a significant enhancement in cancer cell death compared to treatment with doxorubicin alone.[7][8][9][12]

This synergistic approach has been shown to significantly increase the cytotoxicity of doxorubicin in resistant cancer cell lines, restoring their sensitivity to the drug.[7][8][9][10][11]

Data Presentation

Table 1: Physicochemical Properties of Representative DOX/siRNA Co-Delivery Systems

| Nanocarrier System | Components | Size (nm) | Zeta Potential (mV) | DOX Loading Capacity/Efficiency | siRNA Binding Efficiency | Ref |

| PECD Micelles | mPEG-PCL-graft-PDMAEMA | ~150 | +15 to +20 | 9.5% (DLC) | High (not quantified) | [15] |

| Silica Nanocarrier | SiO₂, APTES, TEOS | ~150-200 | Not specified | High (not quantified) | High (not quantified) | [5][6] |

| MSN-Dox-G2 | Mesoporous Silica, PAMAM Dendrimer | ~100-150 | Not specified | Not specified | High (not quantified) | [12] |

Note: Data is compiled from various studies on similar co-delivery platforms. DLC = Drug Loading Content.

Table 2: In Vitro Efficacy of DOX/siRNA Co-Delivery Systems

| Cell Line | Resistance Mechanism | siRNA Target | System | IC₅₀ (DOX alone) | IC₅₀ (Co-Delivery System) | Fold Increase in Cytotoxicity | Ref |

| A2780/AD (Ovarian) | Non-pump (Bcl-2) | Bcl-2 | MSN-Dox-G2 | ~2.25 µM (Free DOX) | 0.017 µM | ~132-fold (vs. Free DOX) | [12] |

| MCF-7/MDR (Breast) | P-gp overexpression | MDR1 (P-gp) | siRNA-Dox-SiO₂ | >2000 ng/mL | ~500 ng/mL | >4-fold | [5] |

| KB-V1 (Oral Epidermoid) | P-gp overexpression | P-gp | MSNP-PEI | High (not specified) | Significantly Lower | Not quantified | [10][11] |

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Protocol for Synthesis of a Silica-Based DOX/siRNA Nanocarrier

This is a generalized protocol based on the rapid synthesis method described in the literature.[5][6]

-

Complex Formation:

-

Dissolve Doxorubicin hydrochloride in RNase-free water to a final concentration of 1 mg/mL.

-

Dissolve MDR1-siRNA (or a negative control siRNA) in RNase-free water.

-

Mix the DOX and siRNA solutions in a specific molar ratio (e.g., 10:1) and incubate at room temperature for 30 minutes to allow for intercalation of DOX into the siRNA duplex.

-

-

Silica Condensation:

-

Add (3-Aminopropyl)triethoxysilane (APTES) to the DOX/siRNA complex solution while vortexing. The positively charged amine groups of APTES will interact electrostatically with the negatively charged phosphate backbone of the siRNA.

-

Immediately add Tetraethyl orthosilicate (TEOS) to the solution.

-

Allow the co-condensation reaction to proceed for 10 minutes at room temperature with continuous stirring.

-

-

Purification and Characterization:

-

Centrifuge the resulting nanoparticle suspension to pellet the particles.

-

Wash the pellet multiple times with ethanol and RNase-free water to remove unreacted precursors and unloaded drug/siRNA.

-

Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS).

-

Characterize the nanoparticles for size and morphology (using Dynamic Light Scattering and Transmission Electron Microscopy), surface charge (Zeta Potential), and drug/siRNA loading efficiency (using UV-Vis spectroscopy for DOX and a fluorescent assay for labeled siRNA).

-

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding:

-

Seed multidrug-resistant cancer cells (e.g., MCF-7/MDR) into 96-well plates at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

-

-

Treatment:

-

Prepare serial dilutions of various formulations: Free DOX, DOX-loaded nanoparticles without siRNA, siRNA-loaded nanoparticles without DOX, and the this compound co-delivery system.

-

Remove the old media from the cells and replace it with fresh media containing the different treatment formulations. Include untreated cells as a control.

-

Incubate the cells with the treatments for 48-72 hours.

-

-

Viability Assessment:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Plot cell viability against drug concentration and perform a nonlinear regression to determine the IC₅₀ value for each formulation.

-

Mandatory Visualizations

Caption: Structure of a this compound Nanovehicle.

Caption: Synergistic Mechanism of Action of this compound.

Caption: Experimental Workflow for this compound Development.

References

- 1. A Comprehensive Evaluation of this compound, a Promising H2S-Releasing Doxorubicin for the Treatment of Chemoresistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Pharmacological mechanisms of Doxorubicin activity (DOX) - current state of knowledge] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progress in Natural Compounds/siRNA Co-delivery Employing Nanovehicles for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quick synthesis of a novel combinatorial delivery system of siRNA and doxorubicin for a synergistic anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quick synthesis of a novel combinatorial delivery system of siRNA and doxorubicin for a synergistic anticancer effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. P-glycoprotein silencing with siRNA delivered by DOPE-modified PEI overcomes doxorubicin resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P-glycoprotein silencing with siRNA delivered by DOPE-modified PEI overcomes doxorubicin resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Collection - Engineered Design of Mesoporous Silica Nanoparticles to Deliver Doxorubicin and P-Glycoprotein siRNA to Overcome Drug Resistance in a Cancer Cell Line - ACS Nano - Figshare [acs.figshare.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Co-delivery of Doxorubicin and Bcl-2 siRNA by Mesoporous Silica Nanoparticles Enhances the Efficacy of Chemotherapy in Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Co-delivery of siRNA and an anticancer drug for treatment of multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. The Promising Nanocarrier for Doxorubicin and siRNA Co-delivery by PDMAEMA-based Amphiphilic Nanomicelles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of SDOX

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDOX is a novel synthetic prodrug of the widely used chemotherapeutic agent doxorubicin. Engineered as a hydrogen sulfide (H₂S)-releasing derivative, this compound is designed to mitigate the cardiotoxicity and overcome the multidrug resistance associated with doxorubicin treatment. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It also details its proposed mechanism of action, focusing on its activity within the endoplasmic reticulum and its interaction with P-glycoprotein. This document synthesizes available data to serve as a foundational resource for researchers in oncology and medicinal chemistry.

Chemical Structure and Properties

This compound is structurally characterized by the conjugation of a hydrogen sulfide-donating moiety to the doxorubicin backbone via an ester linkage. This modification is intended to alter the physicochemical and pharmacological properties of the parent drug, leading to a more favorable therapeutic profile.

Chemical Name: 2-((2S,4S)-4-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)-2-oxoethyl 4-(4-phenyl-3-thioxo-3H-1,2-dithiol-5-yl)benzoate[1]

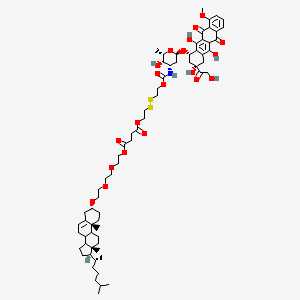

Chemical Structure:

Figure 1: 2D chemical structure of this compound.

Physicochemical Properties

The addition of the H₂S-donating group significantly influences the physicochemical properties of this compound compared to doxorubicin. In-silico studies suggest that this compound possesses higher lipophilicity and lower solubility.[1][2] These altered properties may contribute to its different biological activity and toxicity profile.[1][2]

| Property | Doxorubicin | This compound (in-silico data) | Reference |

| Molecular Formula | C₂₇H₂₉NO₁₁ | C₄₃H₄₁NO₁₂S₃ | [1] |

| Molecular Weight ( g/mol ) | 543.52 | 844.0 | [1] |

| logP | -1.8 to 0.59 | 2.59 to 4.29 | [1] |

| logD (pH 7.0) | -1.83 | 2.59 | [1] |

| Solubility | Higher | Lower | [1][2] |

Synthesis of this compound

The synthesis of this compound is achieved through a targeted chemical modification of doxorubicin. The primary synthesis strategy involves the esterification of the C-14 hydroxyl group of doxorubicin with a carboxylic acid derivative carrying the H₂S-donating moiety.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is based on the procedure described by Chegaev et al. (2016). The following is a representative protocol:

-

Preparation of the H₂S-donating moiety: The carboxylic acid-functionalized H₂S donor, 4-(4-phenyl-3-thioxo-3H-1,2-dithiol-5-yl)benzoic acid, is synthesized according to previously established methods.

-

Esterification Reaction:

-

14-bromodaunorubicin is reacted with the corresponding carboxylic acid of the H₂S donor in dry dimethylformamide (DMF).

-

Potassium fluoride (KF) is used as a weak base to facilitate the reaction.

-

The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

The crude product is purified using column chromatography on silica gel.

-

The appropriate solvent system for elution is determined by TLC analysis.

-

-

Characterization:

-

The final product, this compound, is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Mechanism of Action

This compound exhibits a distinct mechanism of action compared to its parent compound, doxorubicin. Its efficacy in overcoming multidrug resistance and its reduced cardiotoxicity are attributed to its unique subcellular localization and its ability to release hydrogen sulfide.

Endoplasmic Reticulum Targeting and H₂S Release

Unlike doxorubicin, which primarily targets the nucleus, this compound preferentially accumulates in the endoplasmic reticulum (ER) of cancer cells.[3] Within the ER, this compound is believed to release H₂S. This localized release of H₂S is a key aspect of its therapeutic effect.

Induction of ER Stress and Apoptosis

The accumulation of this compound and the subsequent release of H₂S within the ER lead to the sulfhydration of nascent proteins, including the drug efflux pump P-glycoprotein (P-gp).[3] This modification causes protein misfolding and triggers an ER stress response, ultimately leading to ER-dependent apoptosis.[3] This mechanism is particularly effective in chemoresistant cells that overexpress P-gp.

Overcoming P-glycoprotein Mediated Resistance

P-glycoprotein is a major contributor to multidrug resistance in cancer cells by actively pumping chemotherapeutic agents out of the cell. In-vitro data indicates that this compound has a lower affinity for P-gp compared to doxorubicin.[1] Furthermore, the this compound-induced sulfhydration and subsequent misfolding of P-gp impairs its function, leading to increased intracellular drug accumulation and enhanced cytotoxicity in resistant cells.[3]

Experimental Protocols for Biological Evaluation

Intracellular H₂S Measurement

A common method to measure intracellular H₂S levels involves the use of fluorescent probes.

-

Cell Culture: Cancer cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

Treatment: Cells are treated with this compound at various concentrations for specific time periods.

-

Probe Incubation: A fluorescent H₂S probe (e.g., 7-azido-4-methylcoumarin) is added to the cells and incubated according to the manufacturer's instructions.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader or flow cytometer. An increase in fluorescence correlates with higher intracellular H₂S levels.

Doxorubicin Accumulation Assay (Flow Cytometry)

This assay quantifies the intracellular accumulation of doxorubicin, taking advantage of its intrinsic fluorescence.

-

Cell Culture: Doxorubicin-sensitive and resistant cancer cell lines are cultured to a suitable confluency.

-

Treatment: Cells are incubated with either doxorubicin or this compound at equivalent concentrations for a defined period.

-

Cell Harvesting: Cells are washed with phosphate-buffered saline (PBS), trypsinized, and collected by centrifugation.

-

Flow Cytometry Analysis: The cell pellets are resuspended in PBS, and the intracellular doxorubicin fluorescence is analyzed using a flow cytometer, typically with an excitation wavelength of 488 nm and emission detected in the appropriate channel (e.g., PE or a specific channel for doxorubicin). A rightward shift in the fluorescence histogram indicates increased intracellular drug accumulation.[4][5][6][7][8]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound in cancer cells.

Figure 2: Proposed signaling pathway of this compound in cancer cells.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.

Figure 3: Experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a promising next-generation anthracycline with a unique mechanism of action designed to address the key limitations of doxorubicin. Its ability to target the endoplasmic reticulum, release H₂S, and induce ER-dependent apoptosis, particularly in drug-resistant cancer cells, makes it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a consolidated resource of its chemical and biological properties to aid in the ongoing research and development of this novel anticancer agent.

References

- 1. A Comprehensive Evaluation of this compound, a Promising H2S-Releasing Doxorubicin for the Treatment of Chemoresistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A Comprehensive Evaluation of this compound, a Promising H2S-Releasing Doxorubicin for the Treatment of Chemoresistant Tumors [frontiersin.org]

- 4. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

The Emergence of RORγ: A Technical Guide to its Discovery, History, and Core Functions in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid-related orphan receptor gamma (RORγ), encoded by the RORC gene, is a member of the nuclear receptor superfamily of transcription factors. Initially identified as an "orphan" receptor with no known endogenous ligand, RORγ has since emerged as a pivotal player in a diverse range of physiological and pathological processes. This technical guide provides an in-depth exploration of the discovery and history of RORγ, its critical role in key signaling pathways, and the experimental methodologies that have been instrumental in unraveling its function. Particular focus is given to its isoform RORγt, the master regulator of T helper 17 (Th17) cell differentiation, which has positioned it as a prime therapeutic target for a host of autoimmune and inflammatory diseases.

Discovery and Historical Milestones

The journey to understanding RORγ began with the broader discovery of the retinoic acid-related orphan receptor (ROR) family, so named due to sequence similarities with retinoic acid receptors. While the first member, RORα, was identified in the early 1990s, RORγ was subsequently cloned and characterized. A significant breakthrough came with the identification of a thymus-specific isoform, RORγt, which differs from the more ubiquitously expressed RORγ1 in its N-terminus. This discovery was crucial, as it linked a specific RORγ isoform to the immune system. The realization that RORγt is essential for the development of lymph nodes and Peyer's patches, and most critically, for the differentiation of pro-inflammatory Th17 cells, solidified its importance in immunology and disease pathogenesis. This has led to a surge in research and development of RORγ modulators as potential therapeutics.

| Year | Milestone | Key Findings |

| 1994 | Cloning of RORγ | The third member of the ROR/RZR orphan receptor subfamily, highly expressed in skeletal muscle, is identified.[1] |

| 1998 | Identification of RORγt | A novel, thymus-specific isoform of RORγ, predominantly expressed in CD4+CD8+ double-positive thymocytes, is discovered.[2] |

| 2000 | Role in Lymphoid Organogenesis | Studies using RORγ-deficient mice reveal its essential role in the development of lymph nodes and Peyer's patches.[3] |

| 2006 | Master Regulator of Th17 Cells | RORγt is identified as the key transcription factor driving the differentiation of inflammatory Th17 cells.[3] |

| 2009-2011 | Emergence as a Drug Target | The discovery that synthetic small molecules can modulate RORγt activity sparks intensive research into developing inhibitors for autoimmune diseases.[4][5] |

| 2010 | First Crystal Structures with Ligands | The crystal structures of the RORγ ligand-binding domain with agonists are solved, providing crucial insights for drug design.[5] |

| Present | Clinical Development of Inhibitors | Several orally and topically administered RORγt inverse agonists have progressed to clinical trials for various inflammatory conditions.[1][6] |

Core Signaling Pathways Involving RORγt

RORγt is the linchpin in the signaling cascade that governs the differentiation and function of Th17 cells, which are critical mediators of inflammation and autoimmunity. The pathway is initiated by specific cytokine cues and culminates in the RORγt-driven expression of pro-inflammatory cytokines.

Th17 Cell Differentiation Pathway

The differentiation of naive CD4+ T cells into Th17 cells is a complex process orchestrated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). These cytokines activate the STAT3 signaling pathway, which in turn induces the expression of the RORC gene, leading to the production of RORγt. RORγt, in conjunction with other transcription factors like STAT3 and IRF4, then binds to the promoter regions of genes encoding key Th17 effector molecules, most notably IL-17A, IL-17F, and IL-22.

References

- 1. RAR-related orphan receptor gamma - Wikipedia [en.wikipedia.org]

- 2. RORgamma t, a novel isoform of an orphan receptor, negatively regulates Fas ligand expression and IL-2 production in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Natural RORγ Ligands that Regulate the Development of Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ROR nuclear receptors: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Targets and Pathways of SDOX

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDOX, a novel hydrogen sulfide (H₂S)-releasing derivative of doxorubicin (DOX), has emerged as a promising therapeutic agent designed to overcome the challenges of chemoresistance in cancer treatment. This technical guide provides a comprehensive overview of the core biological targets and signaling pathways modulated by this compound. A primary mechanism of action for this compound is its ability to circumvent P-glycoprotein (P-gp) mediated drug efflux, a common cause of multidrug resistance. This compound achieves this by accumulating in the endoplasmic reticulum (ER), where it releases H₂S, leading to the sulfhydration and subsequent degradation of P-gp. This triggers ER stress-dependent apoptosis, a key pathway in its anticancer activity. In addition to this primary mechanism, in silico studies have identified potential off-target interactions with key signaling kinases, including RET tyrosine kinase, protein kinase C (PKC), and vascular endothelial growth factor receptor 2 (VEGFR2), suggesting a multi-targeted approach. This guide consolidates quantitative data on this compound's cytotoxicity, details the experimental protocols for its characterization, and provides visual representations of its molecular pathways to facilitate further research and drug development.

Primary Biological Target: Overcoming P-glycoprotein (P-gp) Mediated Resistance

A major hurdle in the clinical efficacy of doxorubicin is the development of multidrug resistance (MDR), frequently mediated by the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp). This compound is specifically engineered to counteract this resistance mechanism.

Mechanism of Action

Unlike its parent compound, this compound preferentially accumulates in the endoplasmic reticulum (ER) of cancer cells.[1][2][3] Within the ER, this compound releases its H₂S moiety. This localized release of H₂S is critical to its mechanism and leads to the S-sulfhydration of nascent proteins, including the P-gp transporter.[1][2] This post-translational modification induces misfolding and ubiquitination of P-gp, targeting it for proteasomal degradation. The reduction in functional P-gp at the cell surface diminishes the efflux of this compound, leading to its increased intracellular accumulation and enhanced cytotoxicity in resistant cancer cells.[1]

Experimental Validation

The interaction of this compound with P-gp and its effect on MDR can be elucidated through several key experiments:

-

Cytotoxicity Assays: Comparing the half-maximal inhibitory concentration (IC50) of this compound and doxorubicin in both drug-sensitive and P-gp-overexpressing resistant cancer cell lines.

-

P-gp ATPase Activity Assay: To determine if this compound interacts with the P-gp transporter and modulates its ATP hydrolysis activity.

-

Protein Sulfhydration Assay: To directly detect the S-sulfhydration of P-gp in response to this compound treatment.

Core Signaling Pathway: Endoplasmic Reticulum Stress-Dependent Apoptosis

The accumulation of misfolded proteins, including sulfhydrated P-gp, within the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR) or ER stress. Prolonged or overwhelming ER stress shifts the cellular response from adaptation to apoptosis.

Key Mediators of this compound-Induced ER Stress

This compound-induced ER stress activates the key signaling pathways of the UPR:

-

PERK (PKR-like endoplasmic reticulum kinase) Pathway: Leads to the phosphorylation of eIF2α, attenuating global protein translation, and the preferential translation of activating transcription factor 4 (ATF4). ATF4 upregulates the expression of pro-apoptotic C/EBP homologous protein (CHOP).

-

IRE1α (Inositol-requiring enzyme 1α) Pathway: Promotes the splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s, which upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 (Activating transcription factor 6) Pathway: Upon ER stress, ATF6 translocates to the Golgi, where it is cleaved to its active form, which then upregulates ER chaperones like GRP78/BiP.

The sustained activation of these pathways, particularly the upregulation of CHOP, is a critical step in the initiation of apoptosis.

Downstream Apoptotic Cascade

The ER stress-induced apoptosis mediated by this compound involves the activation of the intrinsic apoptotic pathway:

-

Caspase Activation: The upregulation of CHOP and other pro-apoptotic factors leads to the activation of initiator caspases (e.g., caspase-9) and subsequently executioner caspases (e.g., caspase-3 and -7).

-

DNA Damage: Similar to doxorubicin, this compound also induces DNA damage, contributing to cell cycle arrest and apoptosis.[2]

The following diagram illustrates the proposed signaling pathway for this compound-induced ER stress and apoptosis.

This compound-induced ER stress and apoptotic signaling pathway.

Potential Off-Target Interactions

In silico docking studies have suggested that this compound may interact with several other protein kinases that are often dysregulated in cancer, indicating a potential for a multi-targeted therapeutic effect.[1]

Predicted Kinase Targets

-

RET Tyrosine Kinase: A receptor tyrosine kinase involved in cell proliferation, survival, and differentiation.

-

Protein Kinase C (PKC) isoforms (PKC-ζ, PKC-α): Serine/threonine kinases that are key regulators of various cellular processes, including proliferation, apoptosis, and differentiation.

-

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

The following diagram illustrates the potential multi-targeted nature of this compound.

Predicted multi-target profile of this compound.

Experimental validation of these interactions is necessary to confirm their biological relevance and therapeutic potential.

Quantitative Data Summary

The enhanced efficacy of this compound in overcoming doxorubicin resistance is quantified by comparing their respective IC50 values across various cancer cell lines.

| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | This compound (or similar H₂S-releasing derivative) IC50 (µM) | Fold-Change in Sensitivity | Reference |

| DU-145 (DOX-Resistant) | Prostate Cancer | >10 | ~1.5 | >6.7 | [2] |

| U-2OS/DX580 (DOX-Resistant) | Osteosarcoma | Not specified | Significantly lower than DOX | Not specified | [4] |

| K7M2 (DOX-Resistant) | Osteosarcoma (murine) | Not specified | Significantly lower than DOX | Not specified | [4] |

| MDA-MB-231 (DOX-Resistant) | Breast Cancer | Not specified | Significantly lower than DOX | Not specified | [4] |

| A7r5 | Vascular Smooth Muscle | ~1 | ~3 | 0.33 | [5] |

| EA.hy926 | Endothelial | ~1 | ~3 | 0.33 | [5] |

Note: The table includes data for this compound and similar H₂S-releasing doxorubicin derivatives. Direct comparative IC50 values for this compound across a wide range of cell lines are still emerging in the literature.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the IC50 values of this compound and doxorubicin.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound and Doxorubicin stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and doxorubicin in complete culture medium.

-

Remove the overnight culture medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only control wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Workflow for the MTT cell viability assay.

Western Blotting for ER Stress Markers

This protocol is for detecting the expression of key ER stress proteins.

Materials:

-

Cell lysates from this compound-treated and control cells

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-GRP78, anti-CHOP, anti-p-PERK, anti-p-IRE1α)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on a 10-12% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply chemiluminescent substrate and capture the signal using an imaging system.

Caspase-3/7 Activity Assay

This fluorometric assay quantifies the activity of executioner caspases.

Materials:

-

Cell lysates from this compound-treated and control cells

-

Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer

-

Fluorometric plate reader

Procedure:

-

Prepare cell lysates as per the western blot protocol.

-

In a black 96-well plate, add 50 µL of cell lysate to each well.

-

Prepare the caspase substrate reaction mix according to the manufacturer's instructions.

-

Add 50 µL of the reaction mix to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.

-

Quantify the increase in fluorescence relative to control samples.

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of this compound on cell cycle distribution.

Materials:

-

This compound-treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI)/RNase A staining solution

-

Flow cytometer

Procedure:

-

Harvest cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound represents a significant advancement in the design of anthracycline-based chemotherapeutics. Its unique mechanism of action, centered on the targeted release of H₂S within the endoplasmic reticulum to overcome P-gp-mediated multidrug resistance, offers a promising strategy for treating resistant cancers. The induction of ER stress-dependent apoptosis is a key signaling pathway contributing to its potent anticancer activity. Furthermore, the potential for this compound to interact with other key oncogenic kinases suggests a broader therapeutic window that warrants further investigation. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Future studies should focus on obtaining comprehensive comparative cytotoxicity data and validating the predicted off-target interactions to fully elucidate the molecular pharmacology of this novel compound.

References

- 1. The endoplasmic reticulum stress markers GRP78 and CHOP predict disease-free survival and responsiveness to chemotherapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Evaluation of this compound, a Promising H2S-Releasing Doxorubicin for the Treatment of Chemoresistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Naked and Decorated Nanoparticles Containing H2S-Releasing Doxorubicin: Preparation, Characterization and Assessment of Their Antitumoral Efficiency on Various Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usiena-air.unisi.it [usiena-air.unisi.it]

Sulfadimethoxine (SDOX): A Technical Guide to its Solubility and Stability Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of Sulfadimethoxine (SDOX), a long-acting sulfonamide antibiotic. The information presented herein is intended to support research, development, and formulation activities by providing detailed experimental protocols, quantitative data, and visual representations of key processes.

Solubility Profile

Sulfadimethoxine is a weakly acidic compound, and its solubility is significantly influenced by the pH of the medium. It exhibits low solubility in water, particularly under acidic to neutral conditions, and its solubility increases in alkaline solutions. The presence of both amino and sulfonamide functional groups allows for hydrogen bonding, contributing to its solubility in polar solvents. Temperature also plays a role, with solubility generally increasing with a rise in temperature.

Aqueous Solubility

The aqueous solubility of Sulfadimethoxine is highly dependent on pH. In neutral to slightly acidic conditions, where the molecule is primarily in its unionized form, solubility is limited. As the pH increases, the sulfonamide group ionizes, leading to a significant increase in solubility.

Table 1: Aqueous Solubility of Sulfadimethoxine at Different pH Values

| pH | Solubility (mg/L) | Temperature (°C) |

| 5.5 | 60 | 25 |

| 7.0 | 260 | 25 |

| Not Specified | 343 | Not Specified |

Solubility in Organic and Pharmaceutical Solvents

Sulfadimethoxine exhibits varying degrees of solubility in different organic and pharmaceutical-grade solvents. This information is critical for the development of liquid dosage forms and for analytical method development.

Table 2: Solubility of Sulfadimethoxine in Various Solvents

| Solvent | Solubility |

| Dimethylformamide (DMF) | 20 mg/mL |

| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL |

| DMF:PBS (pH 7.2) (1:7) | 0.16 mg/mL |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (clear solution) |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (clear solution) |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) |

Stability Characteristics

Sulfadimethoxine is susceptible to degradation under certain environmental conditions, primarily through hydrolysis and oxidation. Understanding its stability profile is essential for determining appropriate storage conditions, shelf-life, and compatible excipients in formulations.

Forced Degradation Studies

Forced degradation studies are performed to identify the degradation products and pathways of a drug substance. Sulfadimethoxine has been shown to be particularly sensitive to basic hydrolysis and oxidation.

Table 3: Summary of Forced Degradation Conditions and Observations for Sulfadimethoxine

| Stress Condition | Methodology | Observation |

| Acid Hydrolysis | Reflux with 0.1N HCl at 60°C for 30 minutes. | Relatively stable. |

| Base Hydrolysis | Reflux with 0.1N NaOH at 60°C for 30 minutes. | Highly sensitive, significant degradation. |

| Oxidation | Treat with 1% to 10% H₂O₂ at room temperature for up to 24 hours. | Highly sensitive, significant degradation. |

| Photolysis | Exposure to UV light at 254 nm for 48 hours. | Shows some degradation. |

| Thermal Degradation | Subject to dry heat. | Relatively stable. |

The degradation of Sulfadimethoxine in manure and soil is also influenced by factors such as initial concentration, moisture content, and temperature, with biodegradation playing a significant role.[1][2][3][4] The degradation rate constant has been observed to decrease with an increasing initial concentration of sulfadimethoxine.[4] Increased moisture and temperature have been found to enhance its degradation.[4]

Experimental Protocols

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Protocol:

-

Preparation of Saturated Solution: An excess amount of Sulfadimethoxine powder is added to a known volume of the solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed container.

-

Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.

-

Quantification: The concentration of Sulfadimethoxine in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for solubility determination of this compound.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying Sulfadimethoxine from its degradation products.

Table 4: Typical HPLC Parameters for Stability-Indicating Assay of Sulfadimethoxine

| Parameter | Condition |

| Column | Knauer Eurospher C18 (or equivalent) |

| Mobile Phase | 9.57 mM phosphate buffer (pH 2.0) : Acetonitrile (70:30 v/v) |

| Flow Rate | 1.2 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 248 nm |

| Column Temperature | 25°C |

Sample Preparation for Forced Degradation Studies:

-

Stock Solution: Prepare a stock solution of Sulfadimethoxine in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

-

Stress Application: Subject aliquots of the stock solution to the different stress conditions as outlined in Table 3. For hydrolytic studies, the drug solution is mixed with the acidic or basic solution and heated. For oxidative studies, hydrogen peroxide is added. For photolytic studies, the solution is exposed to UV light.

-

Neutralization and Dilution: After the specified stress period, the solutions are cooled to room temperature. Acidic and basic solutions are neutralized. All stressed samples are then diluted with the mobile phase to a suitable concentration for HPLC analysis.

Caption: Workflow for forced degradation studies of this compound.

Degradation Pathway

Based on forced degradation studies, the primary degradation pathways for Sulfadimethoxine involve hydrolysis of the sulfonamide bond and oxidation of the aniline ring.

Caption: Major degradation pathways for Sulfadimethoxine.

References

- 1. Stress degradation study on sulfadimethoxine and development of a validated stability-indicating HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation kinetics of manure-derived sulfadimethoxine in amended soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Sulfadimethoxine degradation kinetics in manure as affected by initial concentration, moisture, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Sdox

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdox is a novel synthetic anthracycline derivative of doxorubicin (Dox) that incorporates a hydrogen sulfide (H₂S)-releasing moiety. This modification is designed to address two of the major limitations of doxorubicin chemotherapy: the development of multidrug resistance (MDR) and significant cardiotoxicity. This compound has demonstrated promising preclinical activity, particularly in doxorubicin-resistant cancer models, and exhibits a more favorable safety profile compared to its parent compound. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, intended for researchers and professionals in the field of drug development.

Pharmacokinetics and ADME Profile

While comprehensive in vivo pharmacokinetic studies of this compound in mammalian models have not been extensively published, a combination of in silico predictions and in vitro assays provides valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

In Silico Physicochemical and ADME Predictions

Computational modeling suggests that this compound possesses distinct physicochemical properties compared to doxorubicin, which are predicted to influence its pharmacokinetic behavior.

| Property | Doxorubicin (Dox) | This compound | Implication for Pharmacokinetics |

| Lipophilicity | Lower | Higher | Potentially different distribution and cell membrane permeability.[1][2] |

| Solubility | Higher | Lower | May affect formulation and absorption characteristics.[1][2] |

| P-glycoprotein (P-gp) Substrate | Yes | Predicted "undefined" or lower affinity | May be less susceptible to P-gp mediated efflux, a key mechanism of MDR.[1][2] |

| CYP450 Inhibition | Non-inhibitor (predicted) | Non-inhibitor of CYP1A2 and CYP2D6 (predicted) | Lower potential for certain drug-drug interactions.[1] |

Metabolism

In silico predictions of the metabolic pathways of this compound indicate a more complex biotransformation compared to doxorubicin.

| Metabolic Pathway | Doxorubicin (Dox) | This compound | Key Features of this compound Metabolism |

| Primary Enzymes | Alcohol dehydrogenase (ADH), CYP450 | ADH, Hydrolase, CYP450, Glutathione-disulfide reductase (GSR) | Introduction of a hydrolase-mediated pathway for the cleavage of the H₂S-releasing moiety.[1] |

| Predicted Metabolites | 37 | 69 | A larger number of metabolites, some of which may act as H₂S donors.[1] |

Pharmacodynamics

The pharmacodynamic properties of this compound are characterized by its potent cytotoxic activity against doxorubicin-resistant cancer cells and its unique mechanism of action involving the endoplasmic reticulum and circumvention of traditional resistance pathways.

In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxicity in various cancer cell lines, including those with acquired resistance to doxorubicin.

| Cell Line | Doxorubicin IC₅₀ (µM) | This compound IC₅₀ (µM) | Cell Type | Reference |

| A7r5 | ~0.5 (24h) | ~3.0 (24h) | Vascular Smooth Muscle | [3] |

| EA.hy926 | ~0.3 (24h) | ~3.0 (24h) | Endothelial | [3] |

| DU-145 (Dox-resistant) | >10 | ~1.0 | Prostate Cancer | [1] |

| U-2OS (Dox-sensitive) | 0.2 ± 0.03 | 0.5 ± 0.05 | Osteosarcoma | |

| U-2OS/DX580 (Dox-resistant) | 25.0 ± 2.1 | 1.5 ± 0.2 | Osteosarcoma |

Mechanism of Action

The unique chemical structure of this compound confers a distinct mechanism of action compared to doxorubicin, enabling it to overcome P-glycoprotein-mediated drug efflux and induce cell death through alternative pathways.

-

Endoplasmic Reticulum (ER) Targeting: Unlike doxorubicin, which primarily accumulates in the nucleus, this compound preferentially localizes within the endoplasmic reticulum.[4]

-

Induction of ER Stress: this compound induces ER stress, leading to the activation of the Unfolded Protein Response (UPR) and subsequent apoptosis.

-

P-glycoprotein (P-gp) Sulfhydration: The released H₂S can sulfhydrate P-gp, leading to its ubiquitination and degradation. This reduces the efflux of this compound from the cancer cell, thereby increasing its intracellular concentration and cytotoxic effect.[4]

-

Reduced Cardiotoxicity: In vitro studies on H9c2 cardiomyocytes have shown that this compound is significantly less cytotoxic than doxorubicin, suggesting a reduced potential for cardiotoxicity.[1]

-

Lower Oxidative Damage: this compound has been shown to cause less oxidative damage in vitro compared to doxorubicin.[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a representative method for determining the cytotoxicity of this compound in cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

-

Drug Treatment: Treat the cells with varying concentrations of this compound or Doxorubicin for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

P-glycoprotein (P-gp) Assay (Rhodamine 123 Efflux Assay)

This protocol is used to assess the interaction of this compound with the P-gp efflux pump.

-

Cell Seeding: Seed P-gp overexpressing cells (e.g., SW1573/P-gp) and their wild-type counterparts in a 96-well plate.

-

Drug Incubation: Incubate the cells with this compound or a known P-gp inhibitor for 1 hour.

-

Rhodamine 123 Loading: Add Rhodamine 123 (a fluorescent P-gp substrate) to the cells and incubate for 30 minutes.

-

Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: Compare the fluorescence intensity in treated cells to that of untreated cells. Increased fluorescence indicates inhibition of P-gp-mediated efflux.

Western Blot for ER Stress Markers

This protocol is used to detect the induction of ER stress by this compound.

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against ER stress markers (e.g., GRP78, CHOP).

-

Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound in Doxorubicin-Resistant Cancer Cells

Caption: Proposed mechanism of this compound in overcoming doxorubicin resistance.

Experimental Workflow for Evaluating this compound Cytotoxicity

Caption: A typical workflow for an in vitro cytotoxicity assay.

Conclusion

This compound represents a promising next-generation anthracycline with a distinct pharmacodynamic profile that enables it to overcome key mechanisms of doxorubicin resistance. Its preferential accumulation in the endoplasmic reticulum, induction of ER stress, and ability to promote the degradation of P-glycoprotein through H₂S-mediated sulfhydration are key features of its mechanism of action. Furthermore, preclinical data suggest a more favorable safety profile with reduced cardiotoxicity and oxidative stress compared to doxorubicin. While in vivo pharmacokinetic data in mammalian models are currently limited, the available in silico and in vitro ADME profile suggests that this compound has the potential for favorable drug-like properties. Further preclinical and clinical development is warranted to fully elucidate the pharmacokinetic profile and therapeutic potential of this compound in the treatment of chemoresistant cancers.

References

- 1. A Comprehensive Evaluation of this compound, a Promising H2S-Releasing Doxorubicin for the Treatment of Chemoresistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Evaluation of this compound, a Promising H2S-Releasing Doxorubicin for the Treatment of Chemoresistant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Evaluation of this compound, a Promising H2S-Releasing Doxorubicin for the Treatment of Chemoresistant Tumors [iris.unito.it]

An In-depth Technical Guide to the Molecular Role of SDOX

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDOX is a novel, synthetic hydrogen sulfide (H₂S)-releasing derivative of the widely used chemotherapeutic agent Doxorubicin (Dox). Developed to overcome mechanisms of drug resistance and mitigate the cardiotoxicity associated with Doxorubicin, this compound presents a unique mechanism of action at the molecular level. This guide provides a comprehensive overview of the molecular biology of this compound, focusing on its mechanism of action, relevant signaling pathways, and the experimental protocols used for its evaluation.

Core Mechanism of Action

Unlike its parent compound, Doxorubicin, which primarily acts by intercalating DNA in the nucleus, this compound exhibits a distinct subcellular localization and mode of action. This compound is designed to accumulate within the endoplasmic reticulum (ER), where it releases H₂S.[1] This targeted release of H₂S is central to its therapeutic effects, particularly in chemoresistant cancer cells. The released H₂S can induce sulfhydration of nascent proteins, leading to protein misfolding and triggering ER-dependent apoptosis.[1] This process enhances the retention and toxicity of this compound in resistant cancer cells.[1]

One of the key proteins targeted by this compound-mediated sulfhydration is P-glycoprotein (P-gp), a major efflux pump responsible for multidrug resistance. Sulfhydration of P-gp leads to its ubiquitination and subsequent degradation, which in turn increases the intracellular concentration and efficacy of this compound in resistant cells.[2]

Signaling Pathways and Molecular Interactions

The molecular activity of this compound initiates a cascade of cellular events that can be conceptualized as a drug-induced signaling pathway. This pathway is centered on ER stress and the downstream consequences of protein sulfhydration.

In silico studies have predicted that this compound interacts with a different set of off-target proteins compared to Doxorubicin, potentially explaining its different toxicological profile.[1] These predicted interactions suggest a multitarget profile for this compound, potentially acting on various proteins involved in tumor progression.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical evaluations of this compound.

Table 1: In Silico Docking Scores of this compound and Doxorubicin against Cancer-Related Targets

| Target Protein | This compound Docking Score (kcal/mol) | Doxorubicin Docking Score (kcal/mol) |

|---|---|---|

| PKC-α | -10.1 | -10.5 |

| RET tyrosine kinase | -9.8 | -8.7 |

| PKC-ζ | -9.7 | -8.9 |

| VEGFR2 | -9.5 | -8.5 |

Data from in silico reverse docking studies.[1] Negative values indicate binding affinity.

Table 2: In Vitro Cytotoxicity of this compound and Doxorubicin

| Cell Line | Drug | IC₅₀ (µM) |

|---|---|---|

| DU-145 (Dox-resistant prostate cancer) | This compound | 0.5 |

| DU-145 (Dox-resistant prostate cancer) | Doxorubicin | > 10 |

| U-2OS (chemoresistant osteosarcoma) | This compound | 1.2 |

| U-2OS (chemoresistant osteosarcoma) | Doxorubicin | > 20 |

Data represents the concentration required to inhibit 50% of cell growth.[1]

Table 3: Effects of this compound and Doxorubicin on Markers of Hepatotoxicity and Oxidative Stress

| Treatment | LDH Release (% of control) | Reduced GSH (% of control) | MDA Levels (% of control) |

|---|---|---|---|

| Doxorubicin (1 µM) | 180 | 60 | 150 |

| This compound (1 µM) | 110 | 90 | 105 |

Data from in vitro studies on HepG2 cells and primary rat hepatocytes.[3] LDH: Lactate dehydrogenase, GSH: Glutathione, MDA: Malondialdehyde.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings related to this compound. Below are outlines of key experimental protocols.

1. In Silico Off-Target Prediction and Docking

-

Objective: To predict and compare the protein interaction profiles of this compound and Doxorubicin.

-

Methodology:

-

Protein Structure Preparation: Obtain crystallographic structures of selected human cancer target proteins from the Protein Data Bank (PDB).

-

Ligand Preparation: Generate 2D structures of this compound and Doxorubicin and minimize their energy using a suitable force field (e.g., Amber10).

-

Molecular Docking: Perform docking calculations using software such as MOE (Molecular Operating Environment). The Triangle Matcher algorithm with the London dG scoring function can be used for placement, followed by refinement with the GBVI/WSA dG scoring function.

-

Data Analysis: Express results as docking scores (DS) in kcal/mol. Compare the DS values for this compound and Doxorubicin against the panel of target proteins.

-

2. In Vitro Cytotoxicity Assay

-

Objective: To determine and compare the cytotoxic effects of this compound and Doxorubicin on cancer cell lines.

-

Methodology:

-

Cell Culture: Culture the desired cancer cell lines (e.g., DU-145, U-2OS) in appropriate media and conditions.

-

Drug Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound and Doxorubicin for a specified duration (e.g., 24, 48, 72 hours).

-

Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the drug that causes 50% inhibition of cell growth, for each compound and cell line.

-

3. P-glycoprotein (P-gp) Substrate Assay

-

Objective: To determine if this compound is a substrate of the P-gp efflux pump.

-

Methodology:

-

Cell Lines: Use a P-gp-overexpressing cancer cell line.

-

Treatment Conditions: Treat the cells with this compound in the presence and absence of a known P-gp inhibitor, such as verapamil.

-

Cytotoxicity Measurement: Assess cell viability after treatment as described in the cytotoxicity assay protocol.

-

Data Analysis: A significant increase in the cytotoxicity of this compound in the presence of the P-gp inhibitor indicates that this compound is a substrate for P-gp. The degree of sensitization can be quantified by comparing the IC₅₀ values.

-

This compound represents a promising evolution in anthracycline-based chemotherapy. Its unique molecular mechanism, centered on ER accumulation and H₂S-mediated protein sulfhydration, provides a novel strategy to overcome drug resistance and potentially reduce off-target toxicity. The in silico, in vitro, and preclinical data generated to date support its continued investigation and development. The experimental protocols outlined in this guide provide a framework for further research into the molecular biology and therapeutic potential of this compound.

References

The Role of Sulfadoxine in Inhibiting Bacterial Folic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfadoxine (SDOX) is a long-acting sulfonamide antibiotic that plays a critical role in the inhibition of bacterial folic acid synthesis. As a structural analog of para-aminobenzoic acid (PABA), sulfadoxine acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This inhibition disrupts the de novo synthesis of dihydrofolic acid, a crucial precursor for tetrahydrofolic acid, which is essential for the biosynthesis of nucleotides and certain amino acids. Consequently, the disruption of this pathway leads to a bacteriostatic effect, halting bacterial growth and replication. This technical guide provides an in-depth analysis of the mechanism of action of sulfadoxine, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the key pathways and workflows.

Introduction: The Bacterial Folic Acid Synthesis Pathway - A Prime Antimicrobial Target

The biosynthesis of folic acid is an indispensable metabolic pathway for a wide range of bacteria, making it an attractive target for antimicrobial agents. Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo. This fundamental difference provides a selective window for therapeutic intervention.

The bacterial folic acid synthesis pathway involves a series of enzymatic reactions. A pivotal enzyme in this cascade is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate. This product is subsequently converted to dihydrofolic acid and then to the biologically active tetrahydrofolic acid. Tetrahydrofolic acid and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA, RNA, and protein synthesis.

Mechanism of Action of Sulfadoxine

Sulfadoxine exerts its antimicrobial effect by acting as a competitive inhibitor of dihydropteroate synthase (DHPS).[1] Due to its structural similarity to the natural substrate PABA, sulfadoxine binds to the active site of the DHPS enzyme. This competitive binding prevents PABA from accessing the active site, thereby blocking the synthesis of 7,8-dihydropteroate and, consequently, the entire folic acid synthesis pathway. The depletion of tetrahydrofolic acid ultimately inhibits the production of essential precursors for DNA and RNA synthesis, leading to the cessation of bacterial growth and replication, a bacteriostatic effect.

The efficacy of sulfadoxine is often enhanced when used in combination with pyrimethamine, an inhibitor of dihydrofolate reductase (DHFR), the subsequent enzyme in the pathway. This synergistic combination, known as Sulfadoxine-Pyrimethamine (SP), targets two distinct steps in the same metabolic pathway, leading to a more potent antimicrobial effect.

Quantitative Data on the Inhibitory Activity of Sulfadoxine

The inhibitory potency of sulfadoxine can be quantified using parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for the DHPS enzyme, as well as the minimum inhibitory concentration (MIC) against various bacterial strains.

Enzyme Inhibition Data

| Organism/Strain | DHPS Allele | Ki for Sulfadoxine (µM) | Reference |

| Plasmodium falciparum | Sensitive | 0.14 | [2][3] |

| Plasmodium falciparum | Highly Resistant | 112 | [2][3] |

| Pneumocystis carinii | Not specified | >500 (IC50) | [4] |

Note: This data for P. falciparum is provided as a representative example of the inhibitory action of sulfadoxine on dihydropteroate synthase.

Bacterial Growth Inhibition Data

The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the median MIC values for the combination of Sulfadoxine-Pyrimethamine (SP) against several clinically relevant bacteria.

| Bacterial Species | Median MIC of SP (µg/mL) | Reference |

| Staphylococcus aureus | 16 | [5] |

| Escherichia coli | 128 | [5] |

| Streptococcus pneumoniae | 4 | [5] |

| Streptococcus agalactiae | 24 | [5] |

| Enterococcus faecalis | 12 | [5] |

| Neisseria gonorrhoeae | 256 | [5] |

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

A continuous spectrophotometric coupled-enzyme assay is a common method to determine the inhibitory activity of compounds against DHPS.

Principle: The product of the DHPS reaction, 7,8-dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.

Materials:

-

Purified DHPS enzyme

-

Purified DHFR enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (PABA)

-

NADPH

-

Sulfadoxine (or other inhibitors)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions of substrates (DHPPP, PABA), cofactor (NADPH), and inhibitor (Sulfadoxine) in appropriate solvents.

-

Prepare a reaction mixture containing assay buffer, DHFR, and NADPH.

-

Prepare a substrate mixture containing assay buffer, DHPPP, and PABA.

-

-

Assay Setup:

-

Add the reaction mixture to the wells of a 96-well plate.

-

Add varying concentrations of sulfadoxine (or a solvent control) to the wells.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period.

-

Add the DHPS enzyme to all wells.

-

-

Initiate and Measure:

-

Initiate the reaction by adding the substrate mixture to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

-

Further kinetic analysis can be performed to determine the Ki value and the mode of inhibition.

-

Bacterial Growth Inhibition Assay (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.

Materials:

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sulfadoxine

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar medium.

-

Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the standardized suspension in the broth medium to achieve the final desired inoculum concentration.

-

-

Prepare Drug Dilutions:

-

Prepare a stock solution of sulfadoxine.

-

Perform serial two-fold dilutions of the sulfadoxine stock solution in the broth medium directly in the 96-well plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the drug dilutions.

-

Include a positive control well (bacteria without the drug) and a negative control well (broth medium only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.

-

-

Determine MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of sulfadoxine in which no visible growth is observed.

-

Alternatively, the optical density (OD) of each well can be measured using a microplate reader.

-

Visualizations

Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfadoxine

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-bacterial activity of intermittent preventive treatment of malaria in pregnancy: comparative in vitro study of sulphadoxine-pyrimethamine, mefloquine, and azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Bacteriostatic Effects of Sulfadimethoxine (SDOX): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the bacteriostatic properties of Sulfadimethoxine (SDOX), a long-acting sulfonamide antibiotic. The document details its mechanism of action, presents quantitative data on its efficacy against various pathogens, and outlines the experimental protocols used to determine these effects.

Core Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfadimethoxine exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential component for the production of nucleic acids and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfadimethoxine binds to the enzyme's active site, thereby halting the folic acid synthesis pathway and inhibiting bacterial growth and replication.

Signaling Pathway: Folic Acid Synthesis Inhibition

The following diagram illustrates the mechanism by which Sulfadimethoxine inhibits the bacterial folic acid synthesis pathway.

Methodological & Application

Application Notes and Protocols for SDOX in Veterinary Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDOX is a novel hydrogen sulfide (H₂S)-releasing derivative of doxorubicin.[1][2] Preclinical studies have demonstrated its potential to overcome chemoresistance in cancer cells, a significant challenge in veterinary oncology.[1][2] Unlike its parent drug, doxorubicin, this compound exhibits a unique mechanism of action that involves the induction of endoplasmic reticulum (ER) stress-dependent apoptosis, making it a promising candidate for further investigation in veterinary drug development.[1][2][3] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its preclinical evaluation in veterinary oncology models.

Mechanism of Action